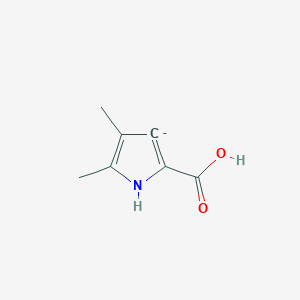
Tripotassium;hexachlororhodium(3-);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium hexachlororhodate, also known as potassium hexachlororhodate(III), is a chemical compound with the formula K3RhCl6. It is a coordination complex of rhodium in the +3 oxidation state, and it appears as a red powder. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripotassium hexachlororhodate can be synthesized through the reaction of rhodium trichloride with potassium chloride in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the complex. The general reaction is as follows:
RhCl3+3KCl→K3[RhCl6]
The product is then isolated by crystallization from the solution .
Industrial Production Methods
In industrial settings, the production of tripotassium hexachlororhodate involves similar synthetic routes but on a larger scale. The process includes the purification of rhodium trichloride and the controlled addition of potassium chloride under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tripotassium hexachlororhodate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or elemental rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or amines in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes or elemental rhodium.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Tripotassium hexachlororhodate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Employed in studies involving rhodium-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in the production of fine chemicals and as a precursor for other rhodium complexes
Mechanism of Action
The mechanism of action of tripotassium hexachlororhodate involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with nucleic acids and proteins, potentially leading to the inhibition of cellular processes. The molecular targets and pathways involved include DNA binding and disruption of protein function .
Comparison with Similar Compounds
Similar Compounds
- Potassium hexachloroiridate(III) (K3IrCl6)
- Potassium hexachloroplatinate(IV) (K2PtCl6)
- Potassium hexachlororuthenate(III) (K3RuCl6)
Uniqueness
Tripotassium hexachlororhodate is unique due to its specific coordination chemistry and the ability of rhodium to participate in a wide range of oxidation states and catalytic processes. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
Cl6H2K3ORh |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
tripotassium;hexachlororhodium(3-);hydrate |
InChI |
InChI=1S/6ClH.3K.H2O.Rh/h6*1H;;;;1H2;/q;;;;;;3*+1;;+3/p-6 |
InChI Key |
UETDAMRBCQITBC-UHFFFAOYSA-H |
Canonical SMILES |
O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)
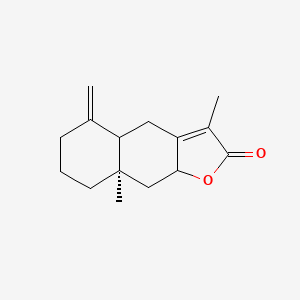
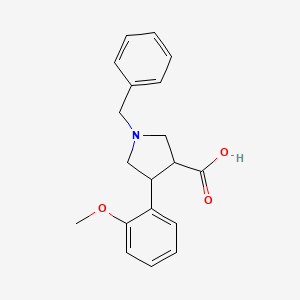


![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
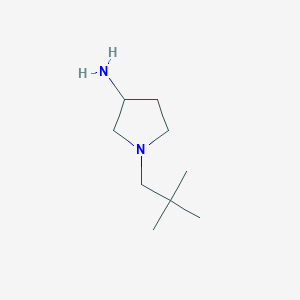
![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)
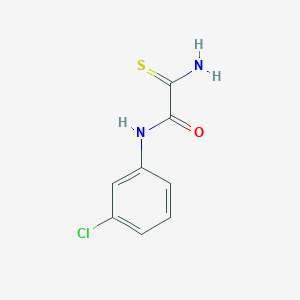

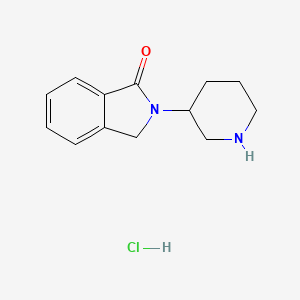
![(2S)-2-[4-[(4R)-4-(4-Fluorophenyl)-4,5-dihydro-2-oxazolyl]phenyl]morpholine](/img/structure/B14790863.png)
